Home > Products > Screening Compounds P1436 > N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide
N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide - 1903286-48-5

N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide

Catalog Number: EVT-3036466
CAS Number: 1903286-48-5
Molecular Formula: C14H11F3N4O4S
Molecular Weight: 388.32
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide is a novel heterocyclic compound containing a sulfonamide moiety, a 1,2,4-oxadiazole ring, and a 5-methylisoxazole substituent. This compound belongs to a class of sulfonamides that have attracted significant interest in pharmaceutical chemistry due to their potential for diverse biological activities. Scientific research has focused on exploring its antimicrobial, anti-HIV, carbonic anhydrase inhibitory, antimalarial, and luciferase properties.

Synthesis Analysis

The synthesis of N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide can be achieved using a multi-step process outlined in Scheme 1.8 of the thesis "SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITY OF SOME NOVEL SULFONAMIDES BEARING 1,3,4-OXADIAZOLE MOIETY". The process involves:

This method allows for the introduction of chirality into the molecule, leading to the synthesis of novel chiral N-[(5-substitutedaryl)-1,3,4-oxadiazol-2-ylthio)ethyl]-4-substitutedbenzenesulfonamides.

Mechanism of Action
  • Inhibition of enzymes: Sulfonamides are known to inhibit various enzymes, including carbonic anhydrase, dihydropteroate synthase (involved in folate synthesis), and HIV protease. This compound may act similarly, targeting specific enzymes to exert its biological effects.

4-hydroxy-3-(5-methyl-3-isoxazolylcarbamoyl)-2-methyl-2H-1,2-benzothiazine 1,1-dioxide

Compound Description: This compound, also known as compound I in the referenced study [ [] ], exhibits anti-inflammatory properties and is considered useful for treating inflammation [ [] ]. It is prepared from 3-amino-5-methylisoxazole through a novel process involving a rearrangement step [ [] ].

Relevance: This compound shares the 5-methylisoxazole moiety with N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide. Although they differ in overall structure, the presence of this common fragment highlights a potential relationship in their chemical properties and potential biological activities. Furthermore, both compounds contain heterocyclic ring systems. ()

2,3-dihydro-N-(5-methyl-3-isoxazolyl)-3-oxo-1,2-benzisothiazole-2-acetamide 1,1-dioxide

Compound Description: This compound, designated as IV in the referenced study [ [] ], serves as a key intermediate in the synthesis of 4-hydroxy-3-(5-methyl-3-isoxazolylcarbamoyl)-2-methyl-2H-1,2-benzothiazine 1,1-dioxide [ [] ]. It undergoes a rearrangement reaction to form another intermediate, 1-{[5-(4-hydroxy-2H-1,2-benzothiazin-3-yl)-1,2,4-oxadiazol-3-yl]methyl}ethanone S,S-dioxide [ [] ].

Relevance: This compound also possesses the 5-methylisoxazole subunit found in N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide. The shared fragment suggests a potential structural and chemical connection between these two compounds. Furthermore, both compounds contain a 1,2,4-oxadiazole ring. ()

1-{[5-(4-hydroxy-2H-1,2-benzothiazin-3-yl)-1,2,4-oxadiazol-3-yl]methyl}ethanone S,S-dioxide

Compound Description: This intermediate, denoted as V in the study [ [] ], is formed through the rearrangement of 2,3-dihydro-N-(5-methyl-3-isoxazolyl)-3-oxo-1,2-benzisothiazole-2-acetamide 1,1-dioxide [ [] ]. It undergoes subsequent methylation and another rearrangement to finally yield the desired anti-inflammatory compound, 4-hydroxy-3-(5-methyl-3-isoxazolylcarbamoyl)-2-methyl-2H-1,2-benzothiazine 1,1-dioxide [ [] ].

Relevance: While this compound doesn't directly share the 5-methylisoxazole group with N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide, it is part of the same synthetic pathway leading to a compound that does [ [] ]. This places it within the same chemical space and suggests potential connections in their synthesis and reactivity. Furthermore, both compounds contain a 1,2,4-oxadiazole ring. ()

Relevance: This compound and N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide are both part of the [, , ]oxadiazole chemical class. Despite differences in the substituents attached to the oxadiazole ring, this shared core structure suggests potential similarities in their chemical and biological profiles. The target compound N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide also contains a 1,2,4-oxadiazole ring. ()

N-methyl-N-(3-{5-[2′-methyl-2-(trifluoromethyl)biphenyl-4-yl]-1,2,4-oxadiazol-3-yl}benzyl)glycine

Compound Description: This compound, designated as 49 in the research [ [] ], functions as a dual S1P receptor 1 and 5 agonist [ [] ]. It was developed within the same project as compound 45, focusing on novel [, , ]oxadiazole derivatives for potential multiple sclerosis treatment [ [] ]. Compound 49 exhibits preferential distribution to lymph nodes and the brain, leading to sustained decreases in lymphocyte counts following oral administration [ [] ]. Notably, it demonstrated comparable efficacy to fingolimod in an experimental autoimmune encephalomyelitis mouse model [ [] ].

Relevance: Like compound 45 and N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide, this molecule belongs to the [, , ]oxadiazole class of compounds. The shared oxadiazole core structure, despite variations in substituents, suggests potential commonalities in their chemical reactivity and biological effects. The target compound N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide also contains a 1,2,4-oxadiazole ring. ()

(S)-N-(8-((4-(5-(tert-butyl)-1,2,4-oxadiazol-3-yl)-3-methylpiperazin-1-yl)methyl)-7-methylimidazo[1,2-a]pyridin-6-yl)-2-methylpyrimidine-5-carboxamide

Compound Description: This compound, denoted as 33 in the study [ [] ], acts as a retinoic-acid-related orphan receptor γt (RORγt) inverse agonist [ [] ]. It was developed as part of a research effort to identify novel triazolo- and imidazopyridine RORγt inverse agonists with high potency and a favorable physicochemical profile [ [] ]. Notably, compound 33 exhibited good pharmacological potencies in both biochemical and cell-based assays, coupled with excellent physicochemical properties, including low to medium plasma protein binding across species [ [] ]. Furthermore, it displayed activity in a rodent pharmacokinetic/pharmacodynamic model after oral administration, effectively lowering IL-17 cytokine production in ex vivo antigen recall assays [ [] ].

Relevance: This compound, along with N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide, falls under the category of compounds featuring a 1,2,4-oxadiazole ring. Despite the differences in their overall structures and specific biological targets, this shared structural feature highlights a potential connection in their chemical behavior and possible broader biological activity profiles. ()

Properties

CAS Number

1903286-48-5

Product Name

N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide

IUPAC Name

N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-(trifluoromethyl)benzenesulfonamide

Molecular Formula

C14H11F3N4O4S

Molecular Weight

388.32

InChI

InChI=1S/C14H11F3N4O4S/c1-8-6-10(20-24-8)13-19-12(25-21-13)7-18-26(22,23)11-5-3-2-4-9(11)14(15,16)17/h2-6,18H,7H2,1H3

InChI Key

ALGMHPYXPDNLFW-UHFFFAOYSA-N

SMILES

CC1=CC(=NO1)C2=NOC(=N2)CNS(=O)(=O)C3=CC=CC=C3C(F)(F)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.